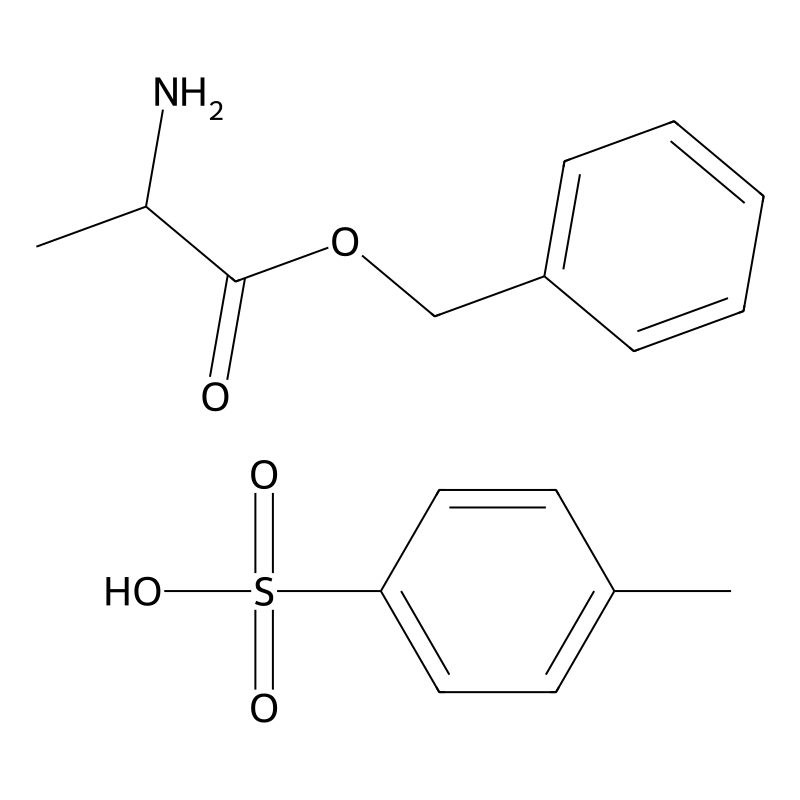

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is an organic compound characterized by its unique structural features, combining a benzyl ester with a sulfonate group. Its molecular formula is and it has a molecular weight of approximately 427.51 g/mol. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine, owing to its reactivity and ability to participate in diverse chemical transformations .

Organic Synthesis

BzAP-Tos may be a useful intermediate in the synthesis of more complex molecules. The benzyl protecting group can be readily removed under various conditions, while the tosylate group can act as a leaving group in nucleophilic substitution reactions. PubChem:

Peptide Synthesis

The presence of a protected amino acid (alanine in this case) suggests BzAP-Tos could be a building block for peptide synthesis. The benzyl group protects the amino group, allowing for chain elongation, while the tosylate group could participate in coupling reactions to form peptide bonds. However, further research is needed to confirm its suitability for this application.

Study of Amino Acid Derivatives

BzAP-Tos can be used as a model compound to study the reactivity and properties of amino acid derivatives containing benzyl and tosylate groups. This information could be valuable for the design and development of new drugs or functional molecules.

- Oxidation: This compound can be oxidized to form sulfoxides or sulfones, utilizing oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The sulfonate group can be reduced to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups, employing nucleophiles such as amines or thiols under basic conditions.

The specific products formed from these reactions depend on the reagents and conditions used.

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate exhibits significant biological activity, particularly in enzyme-substrate interactions. It has been explored for its potential as a biochemical probe and for its role in studying enzyme mechanisms. The compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways related to its structure.

The synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate typically involves two main steps:

- Esterification: The initial step involves the esterification of 2-aminopropanoic acid with benzyl alcohol.

- Sulfonation: This is followed by sulfonation with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine and a solvent like dichloromethane. This method allows for high yield and purity of the final product .

In industrial settings, these processes can be optimized for larger-scale production using continuous flow reactors and automated systems.

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate has diverse applications:

- Chemical Research: It serves as an intermediate in the synthesis of various organic compounds.

- Biological Studies: The compound is utilized in research related to enzyme-substrate interactions and protein modifications.

- Pharmaceutical Development: It is considered a precursor for drug development due to its reactivity and biological properties.

- Industrial Use: The compound finds applications in producing specialty chemicals and materials.

Research on Benzyl 2-aminopropanoate 4-methylbenzenesulfonate includes studies on its interactions with biological targets. Its mechanism of action may involve influencing biochemical pathways through enzyme inhibition or modulation, which is critical for understanding its potential therapeutic applications.

Several compounds are structurally similar to Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, each exhibiting unique properties:

- Benzyl 2-amino-3-phenylpropanoate: Lacks the sulfonate group, resulting in different reactivity profiles.

- 2-Amino-3-phenylpropanoic acid: The parent compound without the benzyl ester or sulfonate group; it serves as a fundamental building block in organic synthesis.

- Benzyl 2-amino-3-phenylpropanoate 4-chlorobenzenesulfonate: Similar structure but contains a chlorine atom instead of a methyl group on the benzene ring.

Uniqueness

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate stands out due to its combination of functional groups that confer distinct reactivity and biological activity. The presence of both benzyl and sulfonate groups enhances its solubility and reactivity, making it a versatile compound in scientific research and industrial applications.

Sequence

Other CAS

35386-78-8